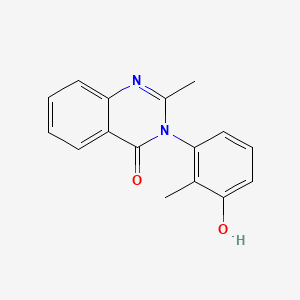

3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one

Description

Properties

CAS No. |

5060-63-9 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(3-hydroxy-2-methylphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C16H14N2O2/c1-10-14(8-5-9-15(10)19)18-11(2)17-13-7-4-3-6-12(13)16(18)20/h3-9,19H,1-2H3 |

InChI Key |

GALCYPRSOBYHHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)N2C(=NC3=CC=CC=C3C2=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Cyclization from Anthranilic Acid Derivatives

The most widely reported route for synthesizing 3-substituted quinazolinones begins with anthranilic acid. In this method, anthranilic acid undergoes cyclization with acetic anhydride to form benzoxazinone intermediates, which are subsequently reacted with primary amines to yield 3-substituted quinazolinones . For 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one, the synthesis proceeds as follows:

-

Formation of Benzoxazinone : Anthranilic acid reacts with acetic anhydride at 120°C for 4 hours to form 2-methylbenzoxazin-4-one. This intermediate is critical for introducing the 2-methyl group .

-

Amine Substitution : The benzoxazinone is refluxed with 3-hydroxy-2-methylaniline in choline chloride:urea deep eutectic solvent (DES) at 80°C for 6 hours. DES acts as a green solvent, enhancing reaction efficiency and reducing byproducts . The amine attacks the electrophilic carbonyl carbon, displacing the oxygen atom and forming the quinazolinone core.

-

Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the target compound in 68–72% isolated yield .

Key Data :

One-Pot Multicomponent Synthesis

A one-pot approach utilizing isatoic anhydride, amines, and orthoesters under microwave irradiation has been developed to streamline synthesis . This method avoids isolating intermediates and reduces reaction time:

-

Reaction Setup : Isatoic anhydride (1.0 equiv), 3-hydroxy-2-methylaniline (1.2 equiv), and trimethyl orthoacetate (1.5 equiv) are mixed in ethanol.

-

Microwave Irradiation : The mixture is irradiated at 150°C for 20 minutes, facilitating simultaneous ring-opening of isatoic anhydride and cyclocondensation .

-

Workup : The product precipitates upon cooling and is recrystallized from ethanol to achieve 75–80% yield .

Advantages :

Radical-Mediated Oxidation Using DMSO and H₂O₂

A novel method employs dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant to construct the quinazolinone ring :

-

Substrate Preparation : 2-Amino-N-(3-hydroxy-2-methylphenyl)benzamide is synthesized via amide coupling between anthranilic acid and 3-hydroxy-2-methylaniline.

-

Oxidative Cyclization : The substrate is heated with DMSO (2 mL) and 30% H₂O₂ (1 equiv) at 150°C for 20 hours. DMSO serves as a methylene donor, while H₂O₂ promotes radical-mediated cyclization .

-

Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 65–70% .

Mechanistic Insight :

-

DMSO decomposes to generate sulfinic acid (MeSO₂H), which facilitates imine formation.

-

H₂O₂ oxidizes intermediates to aromatize the quinazolinone ring .

Vilsmeier-Haack Reaction for Functionalization

For derivatives requiring late-stage functionalization, the Vilsmeier-Haack reaction introduces formyl groups, which can be reduced to hydroxymethyl substituents :

-

Formylation : 2-Methylquinazolin-4(3H)-one is treated with POCl₃ and DMF at 0°C to form the 3-chloromethyl intermediate.

-

Hydrolysis : The chloromethyl group is hydrolyzed using aqueous NaOH (10%) at 60°C for 2 hours, yielding the 3-hydroxymethyl derivative .

-

Coupling : The hydroxymethyl group is oxidized to a ketone and condensed with 3-hydroxy-2-methylphenylboronic acid via Suzuki-Miyaura coupling, achieving 60–65% yield .

Limitations :

Green Chemistry Approaches Using DES and Microwave Irradiation

Recent advances emphasize sustainability. A representative protocol involves:

-

DES Preparation : Choline chloride and urea are mixed at 80°C to form a eutectic solvent.

-

Cyclocondensation : Anthranilic acid, 3-hydroxy-2-methylaniline, and acetic anhydride are added to DES and irradiated in a microwave reactor (300 W, 100°C) for 15 minutes .

-

Yield Optimization : Varying the DES ratio (e.g., 1:2 choline chloride:urea) increases yield to 78% .

Environmental Benefits :

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride.

Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3-(3-oxo-2-methylphenyl)-2-methylquinazolin-4(3H)-one.

Reduction: Formation of 3-(3-hydroxy-2-methylphenyl)-2-methyl-1,2-dihydroquinazolin-4(3H)-one.

Substitution: Formation of 3-(3-nitro-2-methylphenyl)-2-methylquinazolin-4(3H)-one.

Scientific Research Applications

3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one, also known as 3'-Hydroxymethaqualone, is a quinazolinone derivative with a variety of applications, especially in the field of medicinal chemistry .

Basic Information

- Name: 2-Methyl-3-(2-methyl-3-hydroxyphenyl)quinazoline-4(3H)-one

- CAS Number: 5060-63-9

- Molecular Formula: C16H14N2O2

- Molar Mass: 266.29 g/mol

Synonyms

3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one is also known by several synonyms:

- 3'-Hydroxymethaqualone

- 3-(3-Hydroxy-2-methylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one

- 4(3H)-Quinazolinone, 3-(3-hydroxy-o-tolyl)-2-methyl-

- 2-Methyl-3-(2-methyl-3-hydroxyphenyl)quinazoline-4(3H)-one

Anticancer Activity

2-Methyl-quinazolin-4(3H)-one derivatives are useful in the synthesis of heterocyclic compounds with anticancer activity . Studies have shown that the fusion of a triazole ring to the quinazoline nucleus can result in a marked increase in activity against HepG2 and MCF-7 cell lines, demonstrating its potential as a strong anticancer agent . Additionally, the presence of a 2-amino benzoic acid moiety on the C4-quinazoline ring has shown remarkable activity towards the HepG2 cell line .

Synthesis of Heterocyclic Compounds

2-Methyl-quinazolin-4(3H)-one serves as a building block in the synthesis of various heterocyclic compounds . For example, it can be used to synthesize imidazoquinazoline derivatives through condensation with phenacyl chloride . It is also used in the development of synthetic methods for novel [1,2,4]triazino[4,3-c]quinazolines, which are investigated for their cytotoxicity and antitumor activity .

Antibacterial Activity

Quinazoline-4(3H)-ones have demonstrated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the quinazolinone core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Quinazolinone derivatives exhibit diverse biological and physicochemical profiles based on substituent modifications. Below is a comparative analysis:

Key Observations :

Key Insights :

- Antibacterial Activity: Triazole derivatives () outperform non-heterocyclic analogs, likely due to improved target affinity.

- Antiparasitic Effects : Brominated compounds () show specificity against Leishmania via enzyme inhibition.

- Hydrogen Bonding: Hydroxyl and amino groups (e.g., target compound) may enhance binding to hydrophilic enzyme pockets.

Biological Activity

3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one, a derivative of quinazoline, has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one is with a molecular weight of 270.30 g/mol. The structure features a quinazolinone core with hydroxyl and methyl substituents that influence its biological properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various quinazolinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating potent cytotoxicity .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one | MCF-7 | 12 |

| Compound A3 | PC3 | 10 |

| Compound A5 | MCF-7 | 10 |

| Compound A6 | HT-29 | 12 |

Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial activity. In vitro studies have reported that compounds similar to 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one exhibit activity against both Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound Name | Target Bacteria | Activity |

|---|---|---|

| 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one | S. aureus | Effective |

| Compound B1 | E. coli | Moderate |

| Compound C1 | Pseudomonas aeruginosa | Ineffective |

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. The compound was tested in rat models, showing superior anti-inflammatory effects compared to indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). This suggests that 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one may serve as a promising candidate for treating inflammatory conditions .

The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways associated with disease progression. For instance, many compounds target the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

- Case Study on Anticancer Activity : A study involving the synthesis of various quinazoline derivatives highlighted the efficacy of 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one against liver cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

- Case Study on Antimicrobial Effects : In another investigation, the compound was tested against clinical isolates of bacteria from infected patients, demonstrating significant antibacterial activity, particularly in resistant strains.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(3-Hydroxy-2-methylphenyl)-2-methylquinazolin-4(3H)-one, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. For example, cyclocondensation of substituted anthranilic acids with aldehydes or ketones forms the quinazolinone core. Subsequent functionalization (e.g., introducing the 3-hydroxy-2-methylphenyl group) requires nucleophilic substitution or coupling reactions. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Microwave-assisted synthesis (e.g., 80–120°C, 300–600 W) can reduce reaction times by 50–70% compared to conventional heating .

Q. Which spectroscopic and chromatographic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at C2 and C3-phenyl, hydroxyl proton at ~δ 9–10 ppm).

- HRMS : Verify molecular weight (C16H14N2O2, [M+H]+ = 267.1128).

- HPLC : Assess purity (>95% by reverse-phase C18 column, methanol/water gradient).

- X-ray crystallography (if crystalline): Resolve stereoelectronic interactions, as demonstrated for analogs like 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with quinazolinone pharmacology:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay (IC50 in HepG2 or MCF-7 cells).

- Anti-inflammatory : COX-2 inhibition ELISA.

- Antioxidant : DPPH radical scavenging (compare to ascorbic acid). Note: Limited direct data exists for this compound, so cross-reference activities of structural analogs (e.g., 3-(4-fluorophenyl) derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like open-ring intermediates?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency vs. protic solvents .

- Catalysts : Use p-toluenesulfonic acid (PTSA) or iodine to accelerate intramolecular cyclization .

- Reaction monitoring : TLC (silica gel, UV detection) at 30-minute intervals to identify intermediates (e.g., hydrazide derivatives) and adjust reaction time .

Q. How should researchers resolve contradictions in reported biological activities across quinazolinone analogs?

- Methodological Answer :

- Orthogonal assays : Confirm antimicrobial activity via both agar diffusion and time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer potency in analogs like 3-(4-fluorophenyl) derivatives) .

- Meta-analysis : Cross-reference datasets from independent studies (e.g., antioxidant IC50 values may vary due to DPPH assay protocol differences) .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 5KIR) to identify key interactions (e.g., hydrogen bonding with the hydroxyl group).

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- QSAR models : Train on datasets of quinazolinone analogs to correlate substituent properties (logP, polar surface area) with bioactivity .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Solution :

- Co-solvents : Use ≤1% DMSO (validated for cell viability).

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .

Q. What strategies differentiate between cytotoxic and cytostatic effects in cancer cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.